molecular formula C6H8O3 B1673612 Dihydro-4,4-dimethyl-2,3-Furandione CAS No. 13031-04-4

Dihydro-4,4-dimethyl-2,3-Furandione

Cat. No. B1673612
CAS RN: 13031-04-4
M. Wt: 128.13 g/mol
InChI Key: HRTOQFBQOFIFEE-UHFFFAOYSA-N
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Description

Dihydro-4,4-dimethyl-2,3-Furandione, also known as 4,4-dimethyldihydrofuran-2,3-dione, is a chemical compound with the molecular formula C6H8O3 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Dihydro-4,4-dimethyl-2,3-Furandione involves the enantioselective hydrogenation of the compound, catalyzed by a neutral Rhodium (I) aminophosphine-phosphinite complex . This process yields D-(-)-pantoyl lactone, a key intermediate in the synthesis of pantothenic acid .


Molecular Structure Analysis

The molecular structure of Dihydro-4,4-dimethyl-2,3-Furandione consists of six carbon atoms, eight hydrogen atoms, and three oxygen atoms . The molecular weight of the compound is 128.13 .


Chemical Reactions Analysis

Dihydro-4,4-dimethyl-2,3-Furandione is an activated keto compound . Its asymmetric hydrogenation, catalyzed by a neutral Rhodium (I) aminophosphine-phosphinite complex, has been reported .


Physical And Chemical Properties Analysis

Dihydro-4,4-dimethyl-2,3-Furandione is a solid substance . It is soluble in dichloromethane at a concentration of 25 mg/mL, forming a clear, colorless to yellow solution . The compound has a melting point of 67-69 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis from Diethyl Oxalate and Aldehydes : Dihydro-4,4-dimethyl-2,3-furandione (4e) can be synthesized from diethyl oxalate, methylpropanal, and formaldehyde using sodium methoxide. This method is also applicable for preparing analogs of dihydro-2,3-furandione (Hata et al., 1991).
  • Intermediate in Synthesis of (+)-D-pantothenic Acid : It serves as an intermediate in the synthesis of (+)-D-pantothenic acid, obtained from substances like isopropyl chloride, diethyl oxalate, and formaldehyde (Fizet, 1982).

Catalysis and Asymmetric Hydrogenation

  • Catalysis in Asymmetric Hydrogenation : Rhodium(I) bis(aminophosphane) complexes are effective catalysts in the asymmetric hydrogenation of dihydro-4,4-dimethyl-2,3-furandione, achieving high enantiomeric excesses (Roucoux et al., 1996).

Photochemical and Environmental Studies

  • Photochromic Properties : It has been used in studies exploring photochromic properties, such as the cyclization of bisthienylfulgides (Yokoyama et al., 2000).
  • Environmental Impact Analysis : Quantitative analysis of furandiones, including dihydro-4,4-dimethyl-2,3-furandione, in ambient aerosol is significant for assessing the impact of anthropogenic volatile organic compounds and their contribution to secondary organic aerosol (Al-Naiema et al., 2017).

Safety And Hazards

Dihydro-4,4-dimethyl-2,3-Furandione is classified as a combustible solid . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated area .

Future Directions

The future directions of Dihydro-4,4-dimethyl-2,3-Furandione research could involve further exploration of its enantioselective hydrogenation process . This could potentially lead to more efficient methods of synthesizing pantothenic acid .

properties

IUPAC Name

4,4-dimethyloxolane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2)3-9-5(8)4(6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTOQFBQOFIFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156448
Record name Keto-pantoyllactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-4,4-dimethyl-2,3-Furandione

CAS RN

13031-04-4
Record name Ketopantolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Keto-pantoyllactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Keto-pantoyllactone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-4,4-dimethylfuran-2,3-dione
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Synthesis routes and methods I

Procedure details

5 g (38.4 mmol) of pantolactone were reacted with 3.6 g (15.5 mmol) of trichloroisocyanuric acid as described in Example 13. In contrast to Example 13, 60 mg (0.25 mmol) of TEMPO derivative C were used as the catalyst. The reaction had finished after 3 hours. After recrystallization of the crude product there were obtained 4.6 g (93%) of ketopantolactone, m.p. 69°-70° C., GC content: 100% (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

1.18 g (9.1 mmol) of pantolactone were dissolved in 27 ml of methylene chloride at 22° C. in a 50 ml reaction flask. 777 mg (9.5 mmol) of sodium acetate and 850 mg (3.7 mmol) of trichloroisocyanuric acid were added thereto. The mixture was cooled to 0° C. while stirring. 18.5% of ketopantolactone were obtained after a reaction period of 6 hours at 0° C. After a further reaction period of 20 hours at 22° C. the composition was 22.2% of ketopantolactone and 77.5% of pantolactone (area percent).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
777 mg
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
reactant
Reaction Step Two
Yield
18.5%

Synthesis routes and methods III

Procedure details

5 g (38.4 mmol) of 2-hydroxy-3,3-dimethyl-γ-butyrolactone (pantolactone) were dissolved in 118 ml of methylene chloride in a 200 ml sulphonation flask. 3.3 g (40.2 mmol) of sodium acetate and 3.6 g (15.5 mmol) of trichloroisocyanuric acid were added thereto. The mixture was cooled to 0° C. while stirring. A solution of 38.2 mg (0.24 mmol) of TEMPO in 2 ml of methylene chloride was dosed in within 10 minutes. The temperature was held at 0°-3° C. by constant cooling. After a reaction period of 7 hours the white precipitate was filtered off. The filtrate was concentrated. Chromatography of the residue (SiO2, toluene/ethyl acetate 85:15) and subsequent recrystallization of the chromatographed product gave 4.23g (86%) of ketopantolactone, m.p. 67.5°-68° C., GC content: 100% (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
38.2 mg
Type
catalyst
Reaction Step Four
Yield
86%

Synthesis routes and methods IV

Procedure details

2.5 g (19.2 mmol) of pantolactone were reacted with 1.8 g (7.7 mmol) of trichloroisocyanuric acid in the presence of 30 mg (0.12 mmol) of TEMPO derivative C and 1.65g (20.1 mmol) of sodium acetate analogously to Example 14. In contrast to Example 14, ethyl acetate (20 ml) was used as the solvent. The reaction had finished after 2 hours. After recrystallization of the crude product there were obtained 2.2 g (89%) of ketopantolactone, m.p. 68°-69° C., GC content: 100% (area percent).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-4,4-dimethyl-2,3-Furandione
Reactant of Route 2
Dihydro-4,4-dimethyl-2,3-Furandione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dihydro-4,4-dimethyl-2,3-Furandione
Reactant of Route 4
Dihydro-4,4-dimethyl-2,3-Furandione
Reactant of Route 5
Dihydro-4,4-dimethyl-2,3-Furandione
Reactant of Route 6
Dihydro-4,4-dimethyl-2,3-Furandione

Citations

For This Compound
97
Citations
H Hata, S Shimizu, S Hattori… - The Journal of Organic …, 1990 - ACS Publications
An NADPH-linked carbonylreductase purified from Candida parapsilosis IFO 0708 can reduce a variety of diketone compounds such as analogues of l/i-indole-2, 3-dione (3), dihydro-4, …
Number of citations: 53 pubs.acs.org
F Agbossou, JF Carpentier, A Mortreux… - New Journal of …, 1996 - researchportal.hw.ac.uk
A combination of molecular mechanics methods and extended Hückel calculations has been used as a tool in an attempt to rationalize experimental results obtained during catalytic …
Number of citations: 8 researchportal.hw.ac.uk
F Agbossou, JF Carpentier, C Hatat, N Kokel… - …, 1995 - ACS Publications
81.73 (2),= 69.15 (2), and Z= 4. The rhodium atom has a cis square-planar coordination, and the seven-membered metallacycle is in a distorted boat-type conformation with the nitrogen …
Number of citations: 53 pubs.acs.org
C Wolf, Z Fadul, PA Hawes, EC Volpe - Tetrahedron: Asymmetry, 2004 - Elsevier
The chiral Lewis acid-catalyzed hetero Diels–Alder reaction between Danishefsky's diene and sterically hindered α-ketoesters has been optimized using a validated high-throughput …
Number of citations: 22 www.sciencedirect.com
A Roucoux, I Suisse, M Devocelle, JF Carpentier… - Tetrahedron …, 1996 - Elsevier
The synthesis of new homochiral bis(aminophosphanes) (BAMP) 1–5 and their application in rhodium based asymmetric hydrogenation of dihydro-4,4-dimethyl-2,3-furandione 12 and N…
Number of citations: 40 www.sciencedirect.com
C Bianchini, P Barbaro, G Scapacci - Journal of Organometallic Chemistry, 2001 - Elsevier
The C 1 -symmetric diphosphine (R)-(R)-3-benzyl-2,4-bis(diphenylphosphino)pentane [(R)-(R)-BDPBzP] has been employed, in combination with Ru(II), Rh(I), Ir(I) and Pd(II) ions, in a …
Number of citations: 5 www.sciencedirect.com
L Qiao, Z Luo, R Wang, X Pei, S Wu, H Chen, T Xie… - Green …, 2023 - pubs.rsc.org
Two non-canonical amino acids (ncAAs) with bio-orthogonal reactive groups, namely, p-azido-L-phenylalanine (p-AzF) and p-propargyloxy-L-phenylalanine (p-PaF), were genetically …
Number of citations: 5 pubs.rsc.org
S Wittmann, T Martzel, CT Pham Truong… - Angewandte Chemie …, 2021 - Wiley Online Library
Upon Brønsted base organocatalysis, ketone‐derived alkylidene Meldrum's acids proved to be competent vinylogous platforms able to undergo a formal (4+2) cycloaddition reaction …
Number of citations: 6 onlinelibrary.wiley.com
M Toffano, R Guillot, C Bournaud… - Advanced Synthesis …, 2021 - Wiley Online Library
A catalytic enantioselective vinylogous domino reaction has been achieved from ketone‐derived benzylidene Meldrum's acid and α‐ketolactones to provide spirolactone …
Number of citations: 3 onlinelibrary.wiley.com
C Pasquier, J Eilers, I Reiners, J Martens, A Mortreux… - Synlett, 1998 - thieme-connect.com
The chiral new aminophosphine-phosphinites (AMPP's 1-7) have been synthesised and applied successfully in the enantioselective hydrogenation of dihydro-4, 4-dimethyl-2, 3-…
Number of citations: 13 www.thieme-connect.com

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